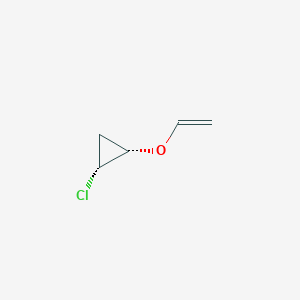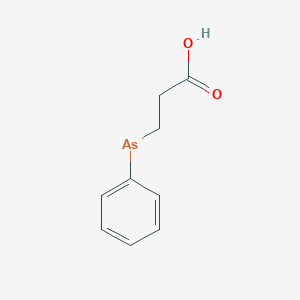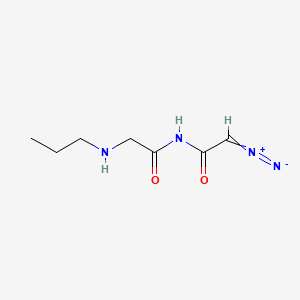![molecular formula C7H6N4O2 B14650463 Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- CAS No. 50608-95-2](/img/structure/B14650463.png)
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- is a heterocyclic compound that features a fused pyridine and triazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formic acid and formaldehyde, followed by cyclization to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazine ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of kinase activity or modulation of signaling pathways related to cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
Uniqueness
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
50608-95-2 |
|---|---|
Molekularformel |
C7H6N4O2 |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
3-(hydroxymethyl)pyrido[3,2-d]triazin-4-one |
InChI |
InChI=1S/C7H6N4O2/c12-4-11-7(13)6-5(9-10-11)2-1-3-8-6/h1-3,12H,4H2 |
InChI-Schlüssel |
JCIMQLDENVYFSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)N(N=N2)CO)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)



![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)

![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)
![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)



